Ramoplanin Ramoplanin Ramoplanin is a novel glycolipodepsipeptide antibiotic under development for the treatment of CDAD.
Ramoplanin has been reported in Actinoplanes with data available.
a macrocyclic depsipeptide with both ester and amide linkages and disaccharide and lipid appendages; from Actinoplanes sp. ATCC 33076; complex of three closely-related polypeptides containing chlorinated phenyl moieties & mannose
Brand Name: Vulcanchem
CAS No.: 76168-82-6
VCID: VC21539796
InChI: InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1
SMILES: Array
Molecular Formula: C106H170ClN21O30
Molecular Weight: 2254.1 g/mol

Ramoplanin

CAS No.: 76168-82-6

Cat. No.: VC21539796

Molecular Formula: C106H170ClN21O30

Molecular Weight: 2254.1 g/mol

* For research use only. Not for human or veterinary use.

Ramoplanin - 76168-82-6

Specification

CAS No. 76168-82-6
Molecular Formula C106H170ClN21O30
Molecular Weight 2254.1 g/mol
IUPAC Name 2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid
Standard InChI InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1
Standard InChI Key FSBZBQUUCNYWOK-YIOPJBSBSA-N
Isomeric SMILES CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
Canonical SMILES CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
Boiling Point N/A
Melting Point N/A

Introduction

Structural Composition and Variants

Ramoplanin exists as a complex of three closely related compounds: ramoplanin A1, A2, and A3, with A2 being the most abundant . The structure of ramoplanin A2 was extensively characterized through spectroscopic studies and subsequently confirmed through total synthesis, which provided a minor reassignment of the side-chain double-bond stereochemistry .

The peptide possesses a complex structure featuring a 49-membered macrocyclic depsipeptide core containing 17 amino acid residues, including several non-proteinogenic amino acids such as hydroxyphenylglycine (Hpg) and ornithine (Orn) . A distinctive octapeptide sequence (D-Hpg-D-Orn-D-alloThr-Hpg-D-Hpg-alloThr-Phe-D-Orn) has been identified as critical for its antimicrobial activity . The molecule also contains a lipid tail and a mannose-containing disaccharide, though the aglycon form retains full antimicrobial potency .

Structural Variations

The three ramoplanin variants (A1, A2, and A3) differ primarily in their lipid side-chain structures, which has been confirmed through total synthesis approaches . These structural differences:

  • Maintain similar three-dimensional conformations

  • Feature a curved β-sheet structure that creates an amphipathic molecule with hydrophobic and hydrophilic faces

  • Contain a significant peptide backbone curvature to relieve steric strain caused by the arrangement of amino acid side chains

Biosynthesis

The biosynthesis of ramoplanin involves a complex genetic machinery located within an 88.5 kilobase ramoplanin biosynthetic gene locus containing 33 genes . These genes encode proteins responsible for various functions including:

Biosynthetic Components

Functional CategoryCorresponding Genes (Orfs)Role in Biosynthesis
Amino Acid Biosynthesis4, 6, 7, 28, 30Production of non-proteinogenic amino acids
Fatty Acid Biosynthesis9, 16, 24, 25, 26, 27Synthesis of the lipid tail
Peptide Biosynthesis11, 12, 13, 14, 15, 17Assembly of the peptide core
Polypeptide Tailoring10, 20Post-assembly modifications
Export/Resistance2, 8, 23, 31Self-protection and excretion
Transcriptional Regulation5, 21, 22, 33Control of biosynthetic gene expression

The peptide core is assembled by four Non-Ribosomal Peptide Synthetase (NRPS) genes (Orfs 12, 13, 14, and 17) containing the requisite condensation, adenylation, and thiolation domains for 16 out of the 17 amino acids . Interestingly, Orf 12 appears to be used twice, once for Asn1 and again for β-OH Asn2, demonstrating the complexity of this biosynthetic process .

Mechanism of Action

Ramoplanin's antimicrobial activity stems from its ability to inhibit bacterial cell wall peptidoglycan biosynthesis through a mechanism distinct from glycopeptide antibiotics like vancomycin .

Peptidoglycan Biosynthesis Inhibition

The mechanism involves:

  • Sequestration of lipid-anchored peptidoglycan biosynthesis intermediates (primarily Lipid II, but also Lipid I)

  • Inhibition of the N-acetylglucosaminyltransferase-catalyzed conversion of lipid intermediate I to lipid intermediate II

  • Physical occlusion of these substrates from proper utilization by late-stage peptidoglycan biosynthesis enzymes, including MurG and transglycosylases

Molecular Binding Characteristics

Detailed studies have revealed that ramoplanin:

  • Binds as a dimer to Lipid II with an apparent dissociation constant in the nanomolar range

  • Forms a 2:1 ramoplanin:Lipid II complex as the inhibitory species

  • Recognizes a peptidoglycan binding locus different from the N-acyl-D-Ala-D-Ala moiety targeted by vancomycin

  • Specifically recognizes MurNAc-Ala-γ-D-Glu pyrophosphate as the minimum component of peptidoglycan capable of high-affinity complexation

  • Forms higher-order aggregates upon binding, which may explain the unusually tight binding given the nature of the interacting species

This unique mechanism contributes to ramoplanin's effectiveness against vancomycin-resistant bacteria, as it targets a different component of the peptidoglycan biosynthesis pathway .

Antimicrobial Activity

Ramoplanin demonstrates exceptional antimicrobial activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains .

Spectrum and Potency

Ramoplanin exhibits:

  • Activity 2-10 times greater than vancomycin against Gram-positive bacteria

  • Effectiveness against both aerobic and anaerobic Gram-positive bacteria

  • Minimum inhibitory concentration (MIC90) values consistently ≤1.0 μg/ml against tested Gram-positive organisms

  • Particularly strong activity against vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus

  • Equal or slightly enhanced potency in its aglycon form compared to the natural glycosylated product

Resistance Profile

One of ramoplanin's most significant advantages is its resistance profile:

  • No clinical or laboratory-generated resistance was reported for nearly 20 years after its discovery

  • No cross-resistance with existing antibiotics, including vancomycin or β-lactams

  • The unique mechanism of action contributes to this favorable resistance profile by targeting a different component of cell wall biosynthesis than other antibiotics

Clinical Development and Applications

Ramoplanin has progressed through several stages of clinical development, showing promise for multiple therapeutic applications.

Clinical Status

The compound has been:

  • Fast-tracked by the US FDA for the prevention of enterococcal infections and the treatment of Clostridium difficile

  • Advanced to Phase III clinical trials for oral treatment of intestinal vancomycin-resistant Enterococcus faecium

  • Evaluated in Phase II trials for nasal methicillin-resistant Staphylococcus aureus colonization

Clinical Trial Results

Clinical evaluations have demonstrated:

  • Proof of concept in a double-blind, placebo-controlled Phase II trial for carriers of vancomycin-resistant enterococci

  • Equivalence to vancomycin for the treatment of Clostridium difficile colitis in a Phase II trial

  • Potential utility as a topical agent for suppressing carriage of target organisms in the gastrointestinal tract or nasal passages

Pharmacokinetic Properties

Ramoplanin's pharmacokinetic profile influences its clinical applications:

  • It exhibits limited systemic absorption when administered orally

  • This pharmacokinetic characteristic makes it particularly suitable for topical applications and treatment of gastrointestinal infections

  • The limited absorption profile contributes to its favorable safety profile in clinical studies

Future Perspectives

The unique properties of ramoplanin make it a promising candidate for addressing the growing challenge of antimicrobial resistance:

  • Peptidomimetic chemotherapeutics derived from the ramoplanin sequence may find future use as antibiotics against vancomycin-resistant Enterococcus faecium, methicillin-resistant Staphylococcus aureus, and related pathogens

  • The distinct mechanism of action presents opportunities for development of novel antimicrobial agents that circumvent existing resistance mechanisms

  • Continued research into the structure-activity relationships of ramoplanin and related compounds may yield new derivatives with enhanced properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator